N2-Acetyl Acyclovir Benzoate

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Sourcing a well-characterized, batch-specific Acyclovir EP Impurity H reference standard is critical for compliant HPLC method validation and ANDA/DMF impurity profiling. Generic reagents cannot substitute for this EP-specified entity without invalidating regulatory submissions. This N2-Acetyl Acyclovir Benzoate standard resolves that gap. - Supplied with a Certificate of Analysis (CoA) documenting certified purity, enabling direct use in system suitability and spiking studies per ICH Q2(R1). - Quantitatively tracks degradation pathways in long-term and forced-degradation studies, supporting shelf-life determination. - Available from stock with reliable global shipping, minimizing analytical project delays.

Molecular Formula C17H17N5O5
Molecular Weight 371.353
CAS No. 133186-23-9
Cat. No. B565863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Acetyl Acyclovir Benzoate
CAS133186-23-9
SynonymsN-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide
Molecular FormulaC17H17N5O5
Molecular Weight371.353
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17N5O5/c1-11(23)19-17-20-14-13(15(24)21-17)18-9-22(14)10-26-7-8-27-16(25)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,19,20,21,23,24)
InChIKeyDSOFZBWWLLRALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Acetyl Acyclovir Benzoate: Certified EP Impurity H Standard for Pharmaceutical Quality Control


N2-Acetyl Acyclovir Benzoate (CAS 133186-23-9) is a chemically synthesized derivative of the antiviral drug acyclovir, classified as a related substance and officially designated as Acyclovir EP Impurity H by the European Pharmacopoeia [1]. It is a white crystalline powder with a molecular formula of C17H17N5O5 and a molecular weight of 371.35 g/mol . This compound is not an active pharmaceutical ingredient (API) or prodrug but is a critical reference standard used for the identification, quantification, and control of this specific process-related impurity in acyclovir drug substances and finished products .

Why N2-Acetyl Acyclovir Benzoate Is a Non-Interchangeable Certified Reference Material


Generic substitution is not applicable to N2-Acetyl Acyclovir Benzoate because its value is defined by its specific, quantifiable identity as a unique chemical entity—Acyclovir EP Impurity H. Interchanging this compound with acyclovir (the parent drug), valacyclovir (a prodrug), or even another acyclovir impurity (e.g., Impurity F or I) would invalidate the analytical method and compromise the regulatory integrity of pharmaceutical quality control . The use of a certified reference standard (CRM) of this specific impurity is mandated for the development and validation of stability-indicating HPLC methods and for ensuring compliance with compendial monograph limits . Its certified purity, provided with a Certificate of Analysis (CoA) [1], is the quantitative basis for its selection, making it a non-fungible analytical tool rather than a generic chemical reagent.

Quantitative Procurement Specifications for N2-Acetyl Acyclovir Benzoate (Acyclovir EP Impurity H)


Certified Purity: Minimum 95% to 98% for Reliable Quantitative Analysis

Procurement of N2-Acetyl Acyclovir Benzoate is predicated on its availability as a high-purity reference standard. Vendors specify a minimum purity of 95% or >98% [1] as determined by HPLC. This quantifiable purity level ensures accurate quantitation in analytical procedures for impurity profiling of acyclovir drug products, which typically have acceptance criteria for unknown impurities set at not more than 0.5% according to USP monographs [2].

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Differentiation as a Specific EP Impurity Marker Versus a Prodrug

N2-Acetyl Acyclovir Benzoate is defined by its role as a specific process impurity (EP Impurity H) and not as a therapeutically active prodrug. In contrast to valacyclovir, which is designed to increase the oral bioavailability of acyclovir by 3-5 fold in humans [1], N2-Acetyl Acyclovir Benzoate has no intended therapeutic effect and is instead a marker for manufacturing consistency and drug safety.

Pharmaceutical Analysis Impurity Profiling Regulatory Science

Availability with Comprehensive Analytical Data Package (CoA)

A key procurement criterion is the availability of N2-Acetyl Acyclovir Benzoate with a full Certificate of Analysis (CoA). Suppliers provide this compound with characterization data including HPLC purity, 1H-NMR, IR, and Mass Spectrometry . This is in direct contrast to research-grade or non-certified materials, which lack the documented traceability and validated analytical data required for GMP and regulatory (e.g., ANDA, DMF) applications .

Quality Assurance Regulatory Submissions Pharmaceutical Manufacturing

Validated Application Scenarios for N2-Acetyl Acyclovir Benzoate (Acyclovir EP Impurity H)


Analytical Method Development and Validation for Acyclovir Drug Products

Procuring N2-Acetyl Acyclovir Benzoate as a certified reference standard is essential for developing and validating stability-indicating HPLC methods, as required by ICH guidelines. Its use as a system suitability standard and for spiking studies allows for the accurate quantification of this specific impurity in acyclovir APIs and formulations, ensuring the analytical method is fit for its intended use .

Regulatory Compliance and Submission Support (ANDA/DMF)

This impurity standard is a critical component for quality control data packages in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). Its certified purity and full analytical characterization, provided with a CoA, serve as the necessary evidence to demonstrate control of the impurity profile in accordance with USP and EP monograph requirements [1].

Stability Study and Forced Degradation Analysis

In long-term, accelerated, and forced degradation studies of acyclovir formulations, N2-Acetyl Acyclovir Benzoate serves as a key marker for chemical degradation pathways. Its procurement allows for the identification and tracking of this specific impurity, providing crucial data for establishing product shelf-life and storage conditions [2].

Internal Standard for Quantitative Mass Spectrometry

The deuterated analog, N2-Acetyl Acyclovir Benzoate-d5, is used as an internal standard for precise and accurate quantification of the non-deuterated impurity via LC-MS/MS techniques. This application is critical for achieving high-sensitivity, high-specificity analysis required in complex biological matrices or for trace-level impurity determination .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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